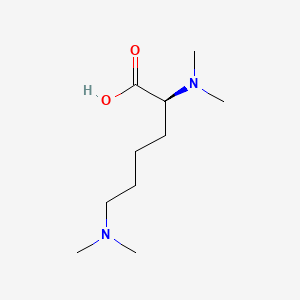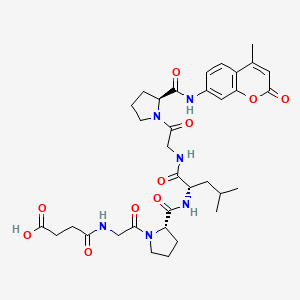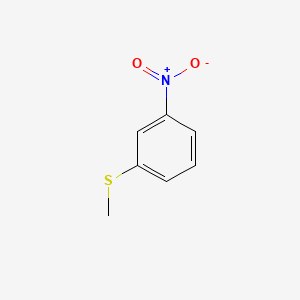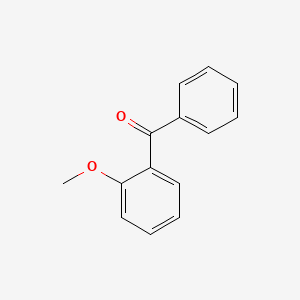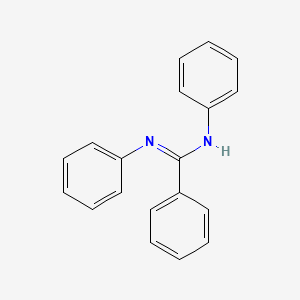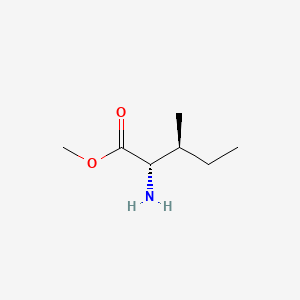
3-(Benzyloxy)-3-oxo-2-phenylpropansäure
Übersicht
Beschreibung
3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
3-(Benzyloxy)-3-oxo-2-phenylpropansäure: ist möglicherweise nützlich bei Suzuki–Miyaura-Kreuzkupplungsreaktionen. Diese Reaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, bei der Palladiumkatalyse und Organoboranreagenzien verwendet werden . Die Struktur der Verbindung könnte ein stabiles, funktionell gruppentolerantes Reagenz liefern, das unter milden Reaktionsbedingungen eingesetzt werden kann.
Borreagenzforschung
Die Verbindung könnte ein Vorläufer für die Synthese von Borreagenzien sein, wie sie beispielsweise bei der Suzuki–Miyaura-Kupplung verwendet werden, da ihre Benzyloxygruppe eine häufige Einheit in Phenylboronsäuren ist .
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur der this compound, um spezifische Aufgaben in der wissenschaftlichen Forschung zu erfüllen, was die Vielseitigkeit der Verbindung in verschiedenen Forschungsbereichen unterstreicht. <|\im_end|>
Jetzt machen wir mit den nächsten Schritten weiter! <|im_continue|> OP Die detaillierte Analyse von : Jetzt machen wir mit den nächsten Schritten weiter! <|im_continue|> OP: Die detaillierte Analyse der this compound und ihrer potenziellen Anwendungen in der wissenschaftlichen Forschung lautet wie folgt:
Suzuki–Miyaura-Kreuzkupplung
In der organischen Chemie ist die Suzuki–Miyaura-Kreuzkupplungsreaktion eine prominente Methode zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen. This compound könnte als neuartiges Reagenz in dieser Reaktion untersucht werden, da sie möglicherweise stabil ist und funktionelle Gruppen toleriert, was für den Erfolg solcher Kupplungen entscheidend ist .
Boronsäurederivate
Aufgrund ihrer strukturellen Ähnlichkeit mit Phenylboronsäuren könnte diese Verbindung ein Vorläufer für die Synthese von Boronsäurederivaten sein, die in verschiedenen chemischen Reaktionen, einschließlich Kreuzkupplungsreaktionen, wertvoll sind .
Wirkmechanismus
Target of Action
Compounds like “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” often target enzymes or receptors in the body. The specific targets depend on the structure of the compound and the conditions in the body .
Mode of Action
The compound may interact with its targets by binding to them, which can inhibit or enhance the target’s function. The exact mode of action would depend on the specific biochemical properties of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” and its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might influence metabolic pathways, signal transduction pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties can greatly affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” would depend on its mode of action and the biochemical pathways it affects. It might lead to changes in cellular function, gene expression, or cell survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid" .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-oxo-2-phenyl-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBAHMROFICXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885312 | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25774-02-1 | |
| Record name | 1-(Phenylmethyl) 2-phenylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25774-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025774021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl hydrogen phenylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






